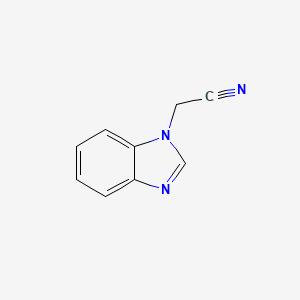

1H-benzimidazol-1-ylacetonitrile

概要

説明

Exceptionally Easy Ring Cleavage of Benzimidazoles

The study demonstrates a three-component reaction involving benzimidazole, α,β-acetylenic γ-hydroxy nitrile, and water, which results in the cleavage of the imidazole ring. This process yields (2-{[(3E)-5-aminofuran-3(2H)-ylidene]amino}phenyl)formamide with high efficiency, showcasing a novel approach to manipulating benzimidazole structures .

Synthesis of Novel Pyrido[1,2-a]benzimidazoles

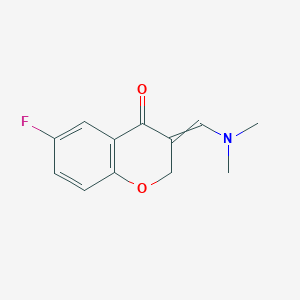

This research outlines the synthesis of a new series of pyrido[1,2-a]benzimidazoles through condensation reactions of 1H-benzimidazol-2-ylacetonitrile with various 3-substituted chromones. The study provides insights into the reaction mechanisms

科学的研究の応用

1. Fungicides

- Application : Benzimidazole fungicides, which include 1H-benzimidazol-1-ylacetonitrile, are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They are based on the fungicidal activity of the benzimidazole ring structure .

- Method of Application : These fungicides are widely used in agriculture to prevent and control various plant diseases caused by fungi . The main products of benzimidazole fungicides include benomyl, carbendazim, thiabendazole, albendazole, thiophanate, thiophanate-methyl, fuberidazole, methyl (1- { [ (5-cyanopentyl)amino]carbonyl}-1 H -benzimidazol-2-yl) carbamate, and carbendazim salicylate .

- Results : Due to their particularly outstanding antibacterial properties, they have been effective in preventing and controlling various plant diseases caused by fungi .

2. Antimicrobial Potential

- Application : Benzimidazole, including 1H-benzimidazol-1-ylacetonitrile, is a heterocyclic moiety whose derivatives are present in many bioactive compounds and possess diverse biological and clinical applications .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Benzimidazole agents are vital pharmacophores and privileged sub-structures in the chemistry of medicine .

3. PqsR Inhibitors

- Application : 1H-benzimidazol-1-ylacetonitrile has been used in the design, synthesis, and evaluation of new 1H-Benzo[d]imidazole based PqsR inhibitors as adjuvant therapy for Pseudomonas aeruginosa infections .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The compound showed improved efficacy against P. aeruginosa CF isolates with significant inhibition of pyocyanin, 2-alkyl-4(1H)-quinolones production .

4. Medicinal Applications

- Application : Benzimidazole and its derivatives, including 1H-benzimidazol-1-ylacetonitrile, are regarded as an important heterocyclic motif that exhibits a wide range of pharmaceutical applications .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : These compounds have shown a wide range of activities, including anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics .

5. Antimicrobial Activity

- Application : 1H-benzimidazol-1-ylacetonitrile and its derivatives have been synthesized and evaluated for their antimicrobial activity against selected microbial species .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Some of the synthesized compounds showed good antibacterial and antifungal activity .

6. Pharmacological Applications

- Application : Benzimidazole analogs, including 1H-benzimidazol-1-ylacetonitrile, have been found to be potent inhibitors of various enzymes and have therapeutic uses .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : These compounds have been used as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, antihistamine, and also neurological, endocrinological, and ophthalmological drugs .

特性

IUPAC Name |

2-(benzimidazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOWJKLTSYXFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406077 | |

| Record name | 1H-benzimidazol-1-ylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-benzimidazol-1-ylacetonitrile | |

CAS RN |

4414-74-8 | |

| Record name | 1H-Benzimidazole-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4414-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-benzimidazol-1-ylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)